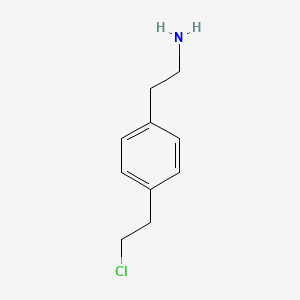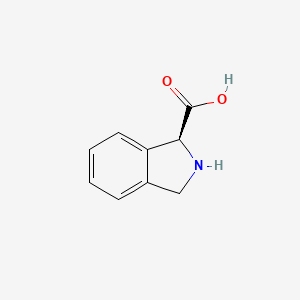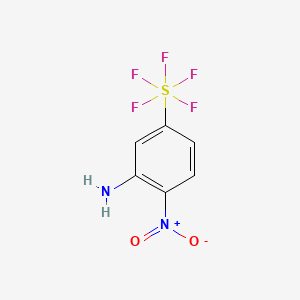
3-(4-Amino-3,5-diethylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile” is a useful research chemical for organic synthesis and other chemical processes . It can be used in the preparation of 5,6-substituted pyrimidines that can possibly inhibit HIV strains resistant to reverse transcriptase inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of corresponding dimethylanilines with acrylic acid .Molecular Structure Analysis
The molecular formula of “(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is C11H12N2·HCl, with a molecular weight of 208.69 .Physical And Chemical Properties Analysis
“(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile Hydrochloride” is a solid at 20°C . It appears as a light orange to yellow to green powder or crystal .Aplicaciones Científicas De Investigación
Optoelectronic Devices
- Application : Thiophene dyes, including derivatives of acrylonitrile compounds, have been synthesized for use in optoelectronic devices. These dyes are beneficial for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications.
- Research : The nonlinear absorption and optical limiting behavior of these dyes under laser excitation were demonstrated using various methods, including the open aperture Z-scan method, linear absorption spectroscopy, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).
Environmental and Biomedical Applications
- Application : Acrylonitrile-based polymeric particles have been designed for use in drug delivery devices, removal of organic contaminants, and as a medium in catalysis processes.
- Research : These particles were chemically modified to enhance their absorption capacity for organic and metal species and showed improved catalytic activity. Their magnetic field responsiveness allows for easy removal after use (Sahiner et al., 2011).
Medical Applications
- Application : Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified with amine compounds including acrylonitrile derivatives, have potential medical applications.
- Research : The amine-modified polymers exhibited increased swelling and improved thermal stability. They demonstrated promising antibacterial and antifungal activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Amino-3,5-diethylphenyl)-2-propenenitrile are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets in a way that influences cellular processes, but the specifics of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
It is known that the compound is involved in the synthesis of rilpivirine, a drug used to treat individuals infected with human immunodeficiency virus 1 (hiv-1) .
Pharmacokinetics
It is known that the compound is used in the synthesis of rilpivirine, which has a low oral dose and is used once daily, suggesting good bioavailability .
Result of Action
As the compound is a precursor in the synthesis of rilpivirine, it may contribute to the antiviral effects of this drug .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Propiedades
IUPAC Name |
(E)-3-(4-amino-3,5-diethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-11-8-10(6-5-7-14)9-12(4-2)13(11)15/h5-6,8-9H,3-4,15H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGQSWNFVAGIW-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1N)CC)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-3,5-diethylphenyl)-2-propenenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

